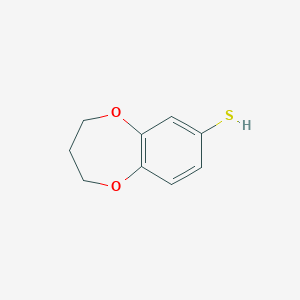

3,4-dihydro-2H-1,5-benzodioxepine-7-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dihydro-2H-1,5-benzodioxepine-7-thiol is a chemical compound with the empirical formula C9H10O2S . It has a molecular weight of 182.24 . The compound is typically in solid form .

Physical and Chemical Properties Analysis

The compound is typically in solid form . Its molecular weight is 182.24 . The empirical formula is C9H10O2S .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- 3,4-Dihydro-2H-1,5-benzodioxepine derivatives have been synthesized and used as intermediates in chemical reactions. These compounds show potential in forming cyclic structures like dioxepines and dioxolanes, highlighting their significance in organic synthesis (Oi & Sharpless, 2003).

Biological Properties and Pharmacology

- Some derivatives of 3,4-dihydro-2H-1,5-benzodioxepine have shown interesting biological properties, such as adrenergic stimulant activity and bronchial dilator activity. Additionally, antifungal properties have been observed in certain strobilurins derived from this class of compounds (Damez et al., 2001).

Anticholinesterase Activity

- Compounds derived from benzodioxepine skeletons have been studied for their anticholinesterase action. This research indicates potential therapeutic applications in treating diseases related to cholinesterase inhibition (Luo et al., 2005).

Antipsychotic Activity

- Benzotriazepinone derivatives, a class related to 3,4-dihydro-2H-1,5-benzodioxepine, have been evaluated for antipsychotic activity. Some derivatives have shown promising results in this area, suggesting potential for developing new antipsychotic drugs (Ibrahim et al., 2013).

Materials Science

- These compounds have also found applications in materials science, particularly in the synthesis of polyesters and polymers. Their unique structural features contribute to the development of bio-based materials (Lavilla et al., 2014).

Synthesis of Novel Compounds

- Innovative methods for synthesizing new compounds, including thioalkynes, using derivatives of 3,4-dihydro-2H-1,5-benzodioxepine, have been developed. These methods are significant for creating sulfur-containing synthons, which are important in various chemical and medicinal applications (Frei et al., 2014).

Mecanismo De Acción

Target of Action

This compound is part of a collection of unique chemicals provided for early discovery researchers

Mode of Action

It’s known that the compound has a unique structure, which could potentially interact with its targets in a specific manner .

Biochemical Pathways

The compound’s unique structure suggests that it may interact with various biochemical pathways

Propiedades

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-7-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c12-7-2-3-8-9(6-7)11-5-1-4-10-8/h2-3,6,12H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLKRYDMZYKNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)

![4,6-dichloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2883440.png)

![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)

![N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2883452.png)

![2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883453.png)